molecular formula C12H16O B14245953 2-Methyl-1-phenylpent-1-en-3-ol CAS No. 251650-26-7

2-Methyl-1-phenylpent-1-en-3-ol

Cat. No.: B14245953
CAS No.: 251650-26-7
M. Wt: 176.25 g/mol
InChI Key: OWGNPUJWHVDTGC-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C12H16O It is characterized by a hydroxyl group attached to a pentene chain, which is further substituted with a methyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in an aqueous solution, and the hydrogenation step is carried out using catalysts like ruthenium or nickel supported on silica .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-phenylpentan-3-one.

    Reduction: Formation of 2-Methyl-1-phenylpentan-3-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Methyl-1-phenylpent-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpent-1-en-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. These interactions can modulate enzymatic activity and cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-phenylpent-1-yn-3-ol
  • 2-Methyl-1-phenylpentan-3-ol
  • 2-Methyl-1-phenylpent-1-en-3-one

Uniqueness

2-Methyl-1-phenylpent-1-en-3-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and a phenyl ring on a pentene chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

251650-26-7

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methyl-1-phenylpent-1-en-3-ol

InChI

InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-9,12-13H,3H2,1-2H3

InChI Key

OWGNPUJWHVDTGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=CC1=CC=CC=C1)C)O

Origin of Product

United States

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